1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula and a molecular weight of approximately 109.13 g/mol. It is classified as a triazine derivative, which is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The compound is notable for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity.
1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylfuran with ammonia in the presence of tartaric acid. This method allows for the formation of the triazine ring under controlled conditions.
In industrial settings, optimized conditions are employed to enhance yield and purity. Catalysts may be utilized to improve reaction efficiency.
The structure of 1,2,4-Triazine, 5,6-dimethyl- features a triazine ring with two methyl groups located at positions 5 and 6. The compound's IUPAC Standard InChI is InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3
, which provides a unique identifier for its molecular structure.
1,2,4-Triazine, 5,6-dimethyl- undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with biological targets. For instance, when it forms complexes with metal ions such as silver(I), it exhibits antimicrobial and anticancer properties. The silver ions interact with cellular components leading to cytotoxic effects against cancer cells and antimicrobial action against bacteria.
The compound is stable under normal conditions but can undergo various chemical transformations based on its reactivity profile. Its melting point and boiling point are not explicitly provided in the available data but can be determined through experimental methods.
1,2,4-Triazine, 5,6-dimethyl- has several scientific applications:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6